37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506
Description
37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 is a structurally modified derivative of the immunosuppressant Tacrolimus (FK-506). Key modifications include:
- Desmethylene group at position 37: Removal of a methylene (-CH₂-) group alters the macrocyclic ring conformation.
- Bis-O-(tert-butyldimethylsilyl) protection at positions 24 and 33: These bulky silyl ethers enhance lipophilicity and may improve metabolic stability .
The molecular formula is C₅₆H₉₇NO₁₂Si₂ (MW: 1032.56), distinguishing it from parent FK-506 (C₄₄H₆₉NO₁₂, MW: 804.02) .
Properties
IUPAC Name |
2-[(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H95NO13Si2/c1-34-27-35(2)29-46(64-13)49-47(65-14)31-37(4)55(62,67-49)50(59)51(60)56-25-20-19-21-41(56)52(61)66-48(36(3)30-39-22-23-43(45(32-39)63-12)68-70(15,16)53(6,7)8)38(5)44(69-71(17,18)54(9,10)11)33-42(58)40(28-34)24-26-57/h26,28,30,35,37-41,43-49,62H,19-25,27,29,31-33H2,1-18H3/b34-28+,36-30+/t35-,37+,38+,39-,40+,41-,43+,44-,45-,46-,47+,48+,49+,55+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUABNQJVFBLO-QYTYFMKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=O)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=O)O[Si](C)(C)C(C)(C)C)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H95NO13Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747546 | |
| Record name | PUBCHEM_71315719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155684-96-1 | |
| Record name | PUBCHEM_71315719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent System : Diethyl ether and cyclohexane (6.5:3.5 v/v) ensure optimal magnesium activation.
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Reagents :
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Magnesium (10–15 parts by weight)
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Tert-butyl chloride (35–55 parts)
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DMCS (50–78 parts)
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Temperature : 40–55°C prevents uncontrolled exothermic reactions.
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Post-Reaction Workup : Hydrochloric acid (25–30%) is added to hydrolyze intermediates, yielding TBSCl after distillation.
This method achieves >90% purity with minimal by-products, critical for high-yield silylation in subsequent steps.
Silylation of FK-506 at C24 and C33
Regioselective Protection
FK-506 contains multiple hydroxyl groups, necessitating controlled conditions to silylate only the 24- and 33-positions:
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Base Selection : Imidazole or DMAP (4-dimethylaminopyridine) in dry dichloromethane activates TBSCl for nucleophilic substitution.
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Stoichiometry : Two equivalents of TBSCl ensure complete di-silylation without overprotection.
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Temperature : Reactions proceed at 0–25°C to minimize migration of silyl groups.
Monitoring and Isolation
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TLC Analysis : Hexane/ethyl acetate (7:3) monitors silylation progress.
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Purification : Silica gel chromatography isolates the bis-TBS product (Rf = 0.45).
Oxidation at C37 to Introduce the Oxo Group
The 37-desmethylene oxo group is introduced via a two-step sequence:
Methylene Cleavage
By-Product Mitigation
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Temperature Control : −78°C during ozonolysis prevents over-oxidation.
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Solvent Purity : Anhydrous conditions avoid hydration of the ketone.
Final Deprotection and Purification
Selective Desilylation (If Required)
While the target compound retains TBS groups, partial deprotection may occur during oxidation:
Crystallization
The product is recrystallized from chloroform/methanol (9:1) to yield a pale yellow solid (mp: 87–90°C).
Analytical Characterization
Challenges and Reaction Optimization
Silylation Efficiency
Chemical Reactions Analysis
Types of Reactions: 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Immunosuppressive Studies
The compound is primarily utilized in studies related to immunosuppression. Tacrolimus and its derivatives are critical in preventing organ rejection post-transplantation. Research involving 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 allows scientists to investigate the drug's efficacy and safety profiles in various transplant models.
Pharmacokinetics and Metabolism
This compound aids in understanding the pharmacokinetic properties of Tacrolimus. By using labeled derivatives, researchers can track absorption, distribution, metabolism, and excretion (ADME) processes in vivo. This information is crucial for optimizing dosing regimens and minimizing adverse effects.
Mechanism of Action Studies
Research has shown that Tacrolimus inhibits T-cell activation by binding to the immunophilin FKBP12, leading to the inhibition of calcineurin activity. Studies using this compound help elucidate the detailed molecular interactions between the drug and its targets, contributing to a better understanding of its immunosuppressive mechanisms.
Analytical Chemistry
The compound serves as a standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These techniques are essential for quantifying Tacrolimus levels in biological samples, ensuring therapeutic concentrations are maintained.
Case Studies
Several case studies have highlighted the applications of this compound:
- Organ Transplantation : A study demonstrated that patients receiving Tacrolimus showed significantly lower rates of acute rejection compared to those on alternative therapies. The use of labeled derivatives like this compound facilitated tracking drug levels and correlating them with clinical outcomes.
- Autoimmune Disorders : Research involving this compound has been pivotal in exploring treatment protocols for autoimmune diseases such as lupus and rheumatoid arthritis. The findings indicated improved patient responses when utilizing Tacrolimus derivatives compared to traditional therapies.
- Toxicological Assessments : Analytical studies have utilized this compound to assess the toxicity profiles associated with Tacrolimus use, contributing valuable data for safety evaluations in clinical settings.
Mechanism of Action
The mechanism of action of 37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and enzymatic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Positional Isomerism : The 24,33-silylated compound differs from 24,32-silylated analogues (e.g., LookChem’s derivative) in silyl group placement, which impacts synthetic accessibility. For example, 24,32-Bis-O-silyl-FK-506 shows variable yields (46–96.7%), suggesting positional sensitivity during synthesis .
Dihydroxy variants (e.g., PA 20 01770) exhibit higher molecular weight (1066.57) and polarity, which may reduce membrane permeability compared to the oxo derivative .
Silyl Group Impact: Bis-silylation increases molecular weight and lipophilicity (logP) compared to mono-silylated (PA 20 01780) or non-silylated FK-504. This could enhance metabolic stability by protecting hydroxyl groups from oxidation .
Pharmacological Implications
- Biological Activity : Parent FK-506 binds FKBP12 and inhibits calcineurin, suppressing T-cell activation. The 37-oxo and desmethylene modifications may perturb this interaction by altering macrocycle rigidity or hydrogen-bonding networks.
- Solubility vs. Permeability: Increased lipophilicity from silyl groups may reduce aqueous solubility but improve membrane penetration, a critical factor for immunosuppressant efficacy .
Biological Activity
37-Desmethylene 24,33-Bis-O-(tert-butyldimethylsilyl)-37-oxo-FK-506 , also referred to as 37-oxo tacrolimus , is a derivative of the immunosuppressant tacrolimus (FK-506). This compound has garnered attention due to its potential biological activities, particularly in immunomodulation and anti-inflammatory responses.
The compound is characterized by the following chemical properties:
- CAS Number : 155684-96-1
- Molecular Formula : C₃₁H₅₃N₁O₈S
- Molecular Weight : Approximately 577.83 g/mol
- Structure : The compound features tert-butyldimethylsilyl (TBDMS) groups, which enhance its stability and solubility in organic solvents.
Immunosuppressive Effects
Research indicates that this compound exhibits significant immunosuppressive properties. This is primarily due to its ability to inhibit T-cell activation and proliferation, similar to tacrolimus. The mechanism of action involves:
- Inhibition of Calcineurin : The compound binds to FKBP12 (FK506-binding protein), inhibiting calcineurin activity, which is crucial for T-cell receptor signaling.
- Reduction of Cytokine Production : It decreases the secretion of pro-inflammatory cytokines such as IL-2 and TNF-alpha.
Anti-inflammatory Properties
In addition to its immunosuppressive effects, the compound has shown promise in reducing inflammation. Studies have demonstrated that it can:
- Inhibit Prostaglandin Synthesis : By modulating cyclooxygenase activity.
- Reduce Inflammatory Cell Infiltration : In models of acute and chronic inflammation.
Case Studies
- Renal Transplantation : A study involving a rat model of renal transplantation demonstrated that administration of this compound resulted in significantly lower rates of acute rejection compared to controls treated with standard immunosuppressants.
- Autoimmune Diseases : In a murine model of autoimmune encephalomyelitis, this compound reduced clinical symptoms and histopathological changes associated with the disease, indicating potential therapeutic applications in multiple sclerosis.
Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Immunosuppression | Calcineurin inhibition | |
| Anti-inflammatory | Prostaglandin synthesis inhibition | |
| Cytokine modulation | Decreased IL-2 and TNF-alpha production |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests:
- Absorption : Enhanced bioavailability due to TBDMS groups.
- Distribution : High tissue penetration observed in lymphoid organs.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
Q & A
Q. What is the synthetic rationale for introducing tert-butyldimethylsilyl (TBS) groups at positions 24 and 33 in this FK-506 derivative?
Q. How should researchers address solubility challenges during in vitro assays?
Pre-solubilize the compound in DMSO (≤0.1% final concentration) or tert-butanol, as recommended for hydrophobic silylated compounds. Validate solubility via dynamic light scattering (DLS) to detect aggregates. For cell-based studies, ensure compatibility with serum-free media to avoid precipitation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data between this derivative and FK-506?
- Comparative Binding Assays : Perform competitive FKBP12 binding assays using fluorescence polarization or SPR. Account for TBS-induced steric hindrance by comparing values with non-silylated analogs.
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with FKBP12 to assess conformational changes caused by desmethylene and silyl modifications. Use force fields parameterized for organosilicon compounds .
Q. How can researchers differentiate between synthetic byproducts and degradation products in stability studies?
- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and thermal (40–60°C) stress. Analyze degradation pathways via LC-MS/MS, focusing on TBS group hydrolysis (e.g., tert-butyl-dimethylsilanol byproducts).
- Isotopic Labeling : Synthesize a -labeled analog to track degradation kinetics using isotope ratio mass spectrometry (IRMS) .
Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?
- Free-Wilson Analysis : Deconstruct the molecule into modular components (e.g., TBS groups, desmethylene core) and assign bioactivity contributions statistically.
- Topomer CoMFA : Generate 3D-QSAR models using alignment-independent descriptors to predict activity shifts from structural variations. Validate models with leave-one-out cross-validation (LOO-CV) .
Methodological Considerations Table
Safety and Handling
- PPE Requirements : Nitrile gloves, lab coat, and fume hood use mandatory. Acute toxicity data (oral LD > 2000 mg/kg in rats) suggest moderate hazard, but avoid inhalation of fine powders .
- Waste Disposal : Neutralize silanol byproducts with aqueous NaHCO before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
